6-methyl-3-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of fused pyridine derivatives. These compounds are known for their diverse biological activities and are frequently used in drug design and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . This is followed by further reactions to introduce the pyridine and carboxamide groups. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and quality of the final product. Additionally, the use of microwave-assisted synthesis has been reported to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other fused pyridine derivatives, such as:
Furopyridines: Known for their antihypertensive and antimicrobial activities.
Thienopyridines: Studied for their anti-inflammatory and anticoagulant properties.
Imidazopyridines: Investigated for their antiviral and anticancer activities.
Properties
Molecular Formula |
C19H14N4O2 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
6-methyl-3-phenyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14N4O2/c1-12-11-14(18(24)22-15-9-5-6-10-20-15)16-17(23-25-19(16)21-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,22,24) |
InChI Key |
QIEAECHBYHMXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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